
Selenourea, N,N-dimethyl-
Overview
Description
“Selenourea, N,N-dimethyl-” also known as “1,1-Dimethyl-2-selenourea” is an organoselenium compound . It has been used as a selenium (Se) precursor for the insertion of Se into protein crystals . It can also be used as a reagent to synthesize selenazoles from α-bromo ketones in the presence of β-cyclodextrin .
Molecular Structure Analysis
The molecular formula of “Selenourea, N,N-dimethyl-” is C3H8N2Se . The molecular weight is 151.07 . The structure displays an elongated selenocarbonyl bond .
Chemical Reactions Analysis
“Selenourea, N,N-dimethyl-” has been involved in reactions with dibromine to produce selenourea–dibromine, the ‘T’-shaped 1:1 molecular adduct N,N-dimethyl-2-selenourea–dibromine . It has also been used as a precursor to synthesize CdSe quantum dots in aqueous solution under simultaneous illumination with a diode-pumped solid state green laser and a Xe-Hg lamp .
Physical And Chemical Properties Analysis
“Selenourea, N,N-dimethyl-” is a solid substance . Its melting point is 172-174°C (lit.) and boiling point is predicted to be 177.2±23.0 °C .
Scientific Research Applications
Synthesis of Quantum Dots
1,1-Dimethyl-2-selenourea: is utilized as a precursor in the synthesis of CdSe/CdS core/shell quantum dots (QDs) . This process involves a hydrothermal method where thiolated cadmium and selenium start the synthesis. The resulting QDs have been characterized by various spectroscopic methods and exhibit broad trap emission with longer lifetimes due to thiolate trap sites.
Organocatalysis in Asymmetric Reactions
The compound serves as an organocatalyst in asymmetric Michael reactions . By varying the steric and electronic surroundings of the hydrogen-bonding motif, selenoureas have been developed as bifunctional catalysts. They are applied in reactions providing chiral adducts with high enantiomeric excess, which is crucial for producing substances with specific optical activities.
Physicochemical Property Alteration
Selenourea derivatives: significantly impact the physicochemical properties of compounds by reducing the HOMO–LUMO gap and oxidation potential . This alteration is essential in materials science and chemistry for designing molecules with desired electronic characteristics.
Precursor for Nanomaterials
As a precursor, 1,1-Dimethyl-2-selenourea is used to synthesize CdSe nanocrystals . These nanocrystals have potential applications in optoelectronics, photovoltaics, and as fluorescent biological labels due to their size-dependent optical properties.
Synthesis of Selenazoles
The compound is employed in the synthesis of selenazoles from α-bromo ketones in the presence of β-cyclodextrin . Selenazoles are important heterocyclic compounds that have applications in pharmaceuticals and as intermediates in organic synthesis.
Cross-Coupling Reactions
It is used in C-Se cross-coupling reactions to synthesize symmetrical diaryl selenides . These reactions are facilitated by copper oxide nanoparticles as a catalyst, which is a part of the advancements in green chemistry due to the reduced environmental impact.
Mechanism of Action
Safety and Hazards
properties
InChI |
InChI=1S/C3H7N2Se/c1-5(2)3(4)6/h4H,1-2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXJIYJPQXRIEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063706 | |
| Record name | Selenourea, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Selenourea, N,N-dimethyl- | |
CAS RN |
5117-16-8 | |
| Record name | Selenourea, N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005117168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenourea,N-dimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174190 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Selenourea, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Selenourea, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethyl-2-selenourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,1-Dimethyl-2-selenourea contribute to nanoparticle synthesis?
A: 1,1-Dimethyl-2-selenourea serves as a selenium source in the synthesis of metal selenide nanoparticles. For instance, it plays a crucial role in forming hollow Au@Cu2-xSe nanostructures through an anion exchange reaction with Au@Cu2O core-shell nanoparticles []. The reaction occurs at elevated temperatures in the presence of a capping reagent like polyvinylpyrrolidone (PVP).
Q2: Are there any differences in the nanostructures formed when using 1,1-Dimethyl-2-selenourea compared to other chalcogenide precursors?
A: Yes, the choice of chalcogenide precursor influences the final nanostructure. While 1,1-Dimethyl-2-selenourea leads to complete transformation of Au@Cu2O templates into hollow Au@Cu2−xSe nanostructures, using thioacetamide under the same conditions results in Au@Cu2−xS structures with Cu2O residues attached to the gold core []. This difference highlights the importance of precursor selection in controlling nanostructure morphology.
Q3: Can the size of the voids within the nanostructures be controlled during synthesis?
A: Yes, the size of the interior voids can be tuned by adjusting the concentration of 1,1-Dimethyl-2-selenourea used in the reaction mixture []. Higher concentrations promote the formation of larger voids. This control over void size is crucial for tailoring the optical and electronic properties of the resulting nanoparticles.
Q4: Beyond its role in nanoparticle synthesis, are there other applications of 1,1-Dimethyl-2-selenourea?
A: 1,1-Dimethyl-2-selenourea has shown promise in photographic emulsion sensitization. Specifically, it significantly increases the sensitivity of both octahedral AgBr and cube AgIBr emulsions []. This application highlights the versatility of this compound in diverse technological fields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



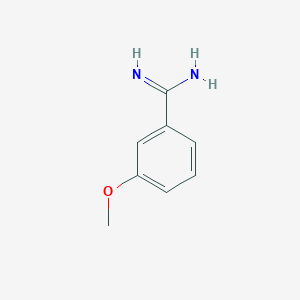
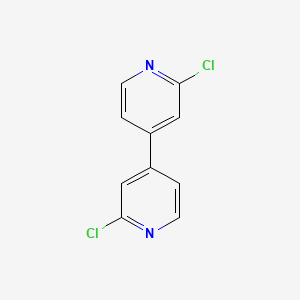
![N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine](/img/structure/B1587840.png)
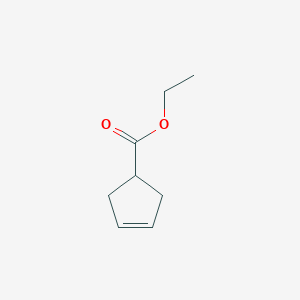
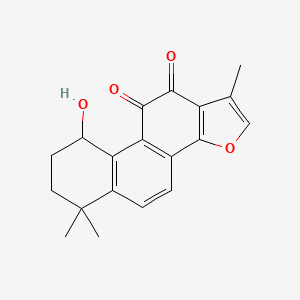
![4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587843.png)




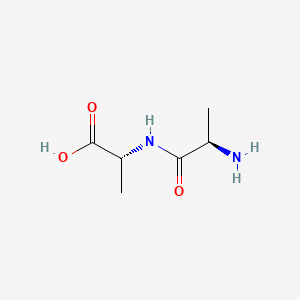
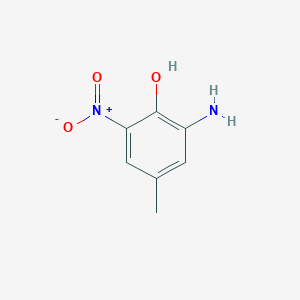
![3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B1587856.png)
